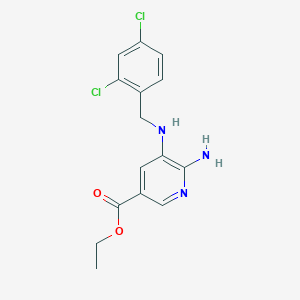![molecular formula C21H17N3O2 B13937205 4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a methoxyphenyl group and a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxyphenyl Group: This step involves the substitution of the pyrrolo[2,3-b]pyridine core with a methoxyphenyl group using reagents like methoxyphenylboronic acid in a Suzuki coupling reaction.
Attachment of the Benzamide Moiety: The final step involves the acylation of the substituted pyrrolo[2,3-b]pyridine with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the benzamide moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine: Explored for its antiproliferative and anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine-protein kinase ABL1, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis and the reduction of cancer cell viability.
相似化合物的比较
Similar Compounds
5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide: Shares a similar pyrrolo[2,3-b]pyridine core but with different substituents.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Structurally related compounds with different substitution patterns and biological activities.
Uniqueness
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a benzamide moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C21H17N3O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-5-3-2-4-16(19)18-12-24-21-17(18)10-15(11-23-21)13-6-8-14(9-7-13)20(22)25/h2-12H,1H3,(H2,22,25)(H,23,24) |
InChI 键 |
ALVRSMZAAIHPME-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


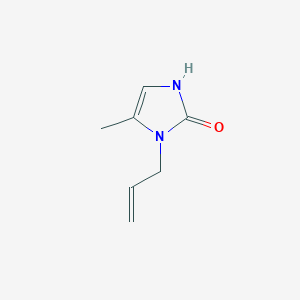
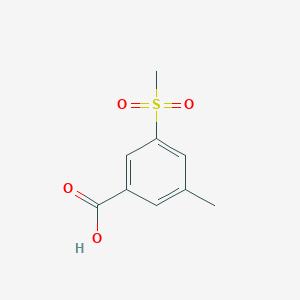
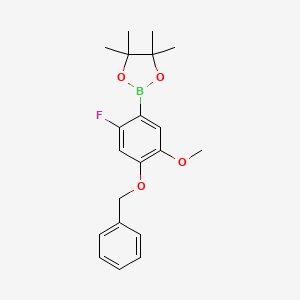
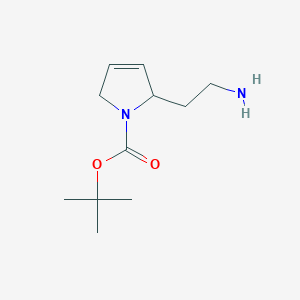
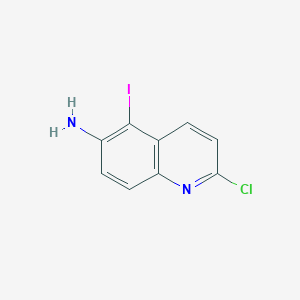


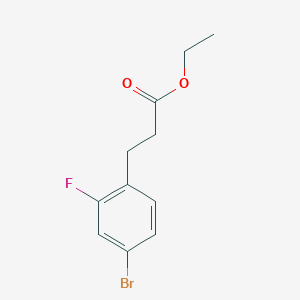
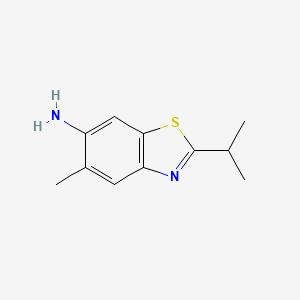
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

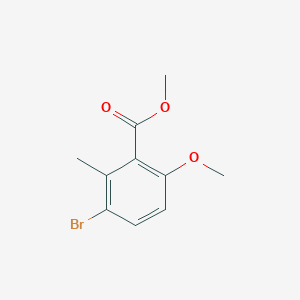
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
